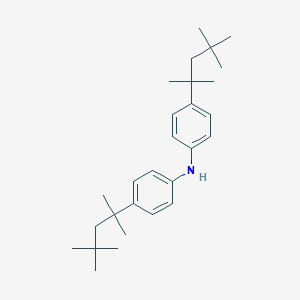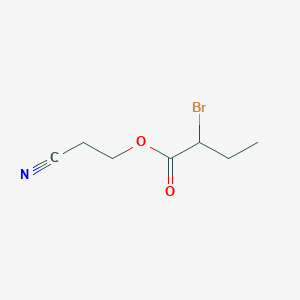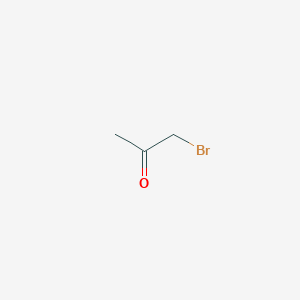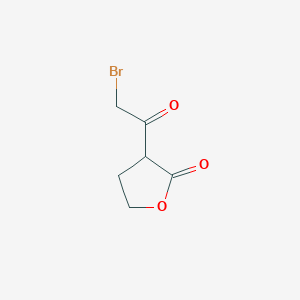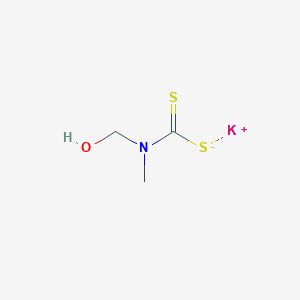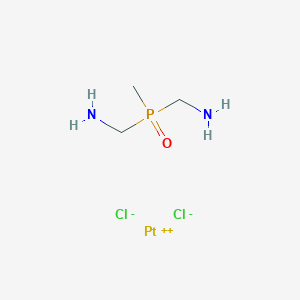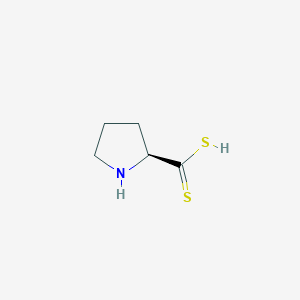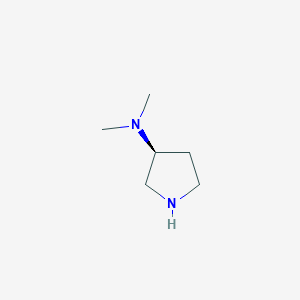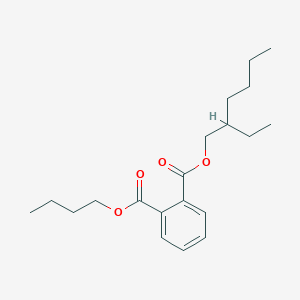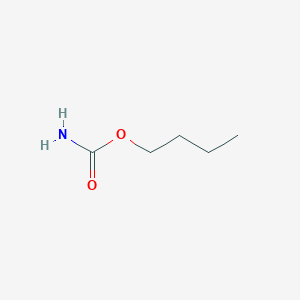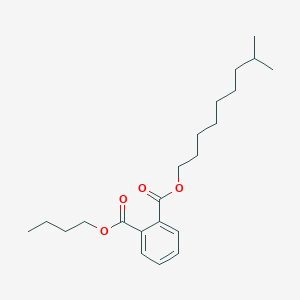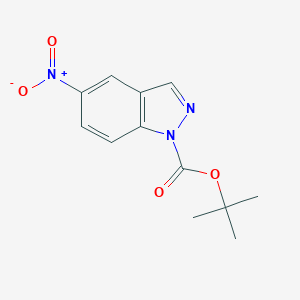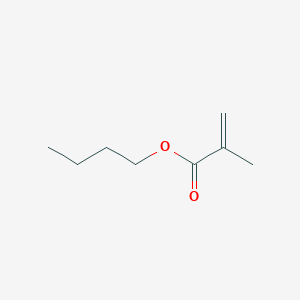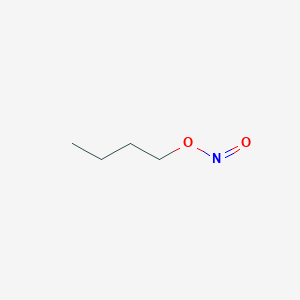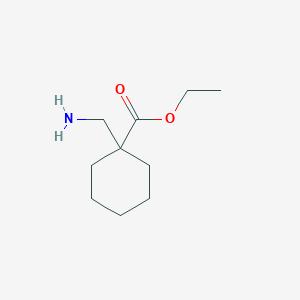
Ethyl 1-(aminomethyl)cyclohexane-1-carboxylate
Vue d'ensemble
Description
Ethyl 1-(aminomethyl)cyclohexane-1-carboxylate, commonly known as AMCHA, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. It is a cyclic amino acid derivative that has been studied for its potential therapeutic applications in various diseases.
Mécanisme D'action
The mechanism of action of AMCHA is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and receptors in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It also inhibits the activity of histone deacetylases (HDACs), which play a role in the regulation of gene expression.
Effets Biochimiques Et Physiologiques
AMCHA has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. It also has antioxidant properties, which help to protect cells from oxidative damage. In addition, it has been shown to have anti-tumor effects, by inhibiting the growth and proliferation of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
AMCHA has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It also has a high degree of purity, making it suitable for use in biochemical assays. However, there are also some limitations to its use in lab experiments. It is a relatively new compound, and there is still much to be learned about its properties and mechanisms of action. In addition, it can be difficult to work with, as it is a highly reactive compound that requires careful handling.
Orientations Futures
There are several future directions for research on AMCHA. One area of interest is its potential use in the treatment of cancer. Further studies are needed to determine the optimal dosage and administration route for AMCHA, as well as its efficacy in different types of cancer. Another area of interest is its potential use in the treatment of neurological disorders, such as Alzheimer's disease. It has been shown to have neuroprotective effects, and further studies are needed to determine its potential as a therapeutic agent in these diseases. Finally, there is also interest in exploring the use of AMCHA in combination with other drugs, to enhance its therapeutic effects.
Applications De Recherche Scientifique
AMCHA has been studied extensively for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurological disorders. It has been shown to have anti-inflammatory, antioxidant, and anti-tumor properties, making it a promising candidate for drug development.
Propriétés
Numéro CAS |
137864-55-2 |
|---|---|
Nom du produit |
Ethyl 1-(aminomethyl)cyclohexane-1-carboxylate |
Formule moléculaire |
C10H19NO2 |
Poids moléculaire |
185.26 g/mol |
Nom IUPAC |
ethyl 1-(aminomethyl)cyclohexane-1-carboxylate |
InChI |
InChI=1S/C10H19NO2/c1-2-13-9(12)10(8-11)6-4-3-5-7-10/h2-8,11H2,1H3 |
Clé InChI |
OEVPWNDDKHZLQU-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1(CCCCC1)CN |
SMILES canonique |
CCOC(=O)C1(CCCCC1)CN |
Synonymes |
ETHYL 1-(AMINOMETHYL)CYCLOHEXANECARBOXYLATE |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

